molecular formula C9H11N5O3 B11869400 2-((6-Oxo-6,9-dihydro-1H-purin-2-yl)amino)butanoic acid

2-((6-Oxo-6,9-dihydro-1H-purin-2-yl)amino)butanoic acid

Katalognummer: B11869400
Molekulargewicht: 237.22 g/mol
InChI-Schlüssel: DKDRJCSNPGPILQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((6-Oxo-6,9-dihydro-1H-purin-2-yl)amino)butanoic acid is a purine-derived compound featuring a 6-oxo-dihydro purine core conjugated to a butanoic acid moiety via an amino linker. The 6-oxo group on the purine ring enhances hydrogen-bonding capacity, while the butanoic acid tail introduces acidity and hydrophilicity, influencing solubility and bioavailability.

Eigenschaften

Molekularformel

C9H11N5O3

Molekulargewicht

237.22 g/mol

IUPAC-Name

2-[(6-oxo-1,7-dihydropurin-2-yl)amino]butanoic acid

InChI

InChI=1S/C9H11N5O3/c1-2-4(8(16)17)12-9-13-6-5(7(15)14-9)10-3-11-6/h3-4H,2H2,1H3,(H,16,17)(H3,10,11,12,13,14,15)

InChI-Schlüssel

DKDRJCSNPGPILQ-UHFFFAOYSA-N

Kanonische SMILES

CCC(C(=O)O)NC1=NC2=C(C(=O)N1)NC=N2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Oxo-6,9-dihydro-1H-purin-2-yl)amino)butanoic acid typically involves multi-step organic synthesis techniques. One common method includes the reaction of a purine derivative with an appropriate amino acid under controlled conditions. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-((6-Oxo-6,9-dihydro-1H-purin-2-yl)amino)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-((6-Oxo-6,9-dihydro-1H-purin-2-yl)amino)butanoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its role in biological processes and its potential as a therapeutic agent.

    Medicine: It is investigated for its potential use in drug development, particularly for its antiviral and anticancer properties.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of 2-((6-Oxo-6,9-dihydro-1H-purin-2-yl)amino)butanoic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Molecular Comparisons

Compound Name Core Structure Substituents/Modifications Molecular Formula Molecular Weight Key Features
2-((6-Oxo-6,9-dihydro-1H-purin-2-yl)amino)butanoic acid Purine + butanoic acid Amino linker, carboxylic acid group C₉H₁₂N₆O₃* ~252.23* High polarity, potential H-bond donor
2-Acetamido-N-(adamantan-1-yl)-6-oxo-6,9-dihydro-1H-purine-8-carboxamide (8a) Purine + carboxamide Adamantane carboxamide, acetamido group C₁₈H₂₄N₆O₂ 380.43 Lipophilic (adamantane), moderate solubility
2-{[2-(Cyclohexylcarbamoyl)benzoyl]amino}-4-(methylsulfanyl)butanoic acid (2CA4MBA) Benzamide + butanoic acid Cyclohexylcarbamoyl, methylsulfanyl C₂₀H₂₇N₃O₄S 405.51 Enhanced steric bulk, thioether group
2-[1-(2-Amino-9H-purin-6-ylamino)-butyl]-5-methyl-3-phenyl-3H-quinazolin-4-one (85) Purine + quinazolinone Quinazolinone core, amino-butyl linker C₂₃H₂₅N₉O₂ 441.50 Bicyclic heterocycle, extended π-system
DH/VLC/1024 (Dhamtec Pharma) Purine dimer + valine ester Dual purine units, methoxyethyl valinate C₁₉H₂₅N₁₁O₅ 487.47 High molecular weight, peptide linkage

Functional and Reactivity Differences

Substituent Impact on Solubility: The target compound’s carboxylic acid group enhances aqueous solubility compared to carboxamide derivatives (e.g., 8a in ) or lipophilic adamantane-containing analogs. However, methylsulfanyl groups in 2CA4MBA () may reduce polarity .

Synthetic Accessibility: Compound 8a () was synthesized via Minisci-type C-H amidation using (NH₄)₂S₂O₈ as an oxidant, suggesting that similar radical-based methods could apply to the target compound . Compound 85 () employs a stepwise coupling strategy, highlighting the versatility of purine-amino acid conjugates in solid-phase synthesis .

The quinazolinone core in compound 85 () is prevalent in kinase inhibitors, suggesting possible kinase-targeting applications for related purine hybrids .

Spectral and Analytical Considerations

  • IR/Raman Signatures :
    The 6-oxo purine group in the target compound would likely show a carbonyl stretch near 1680–1700 cm⁻¹, comparable to analogs in and . The carboxylic acid O-H stretch (2500–3300 cm⁻¹) distinguishes it from carboxamide derivatives (N-H ~3300 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS data for compound 85 (, m/z 441 [M+H]⁺) and DH/VLC/1024 (MW 487.47) provide benchmarks for validating the target compound’s molecular weight .

Biologische Aktivität

2-((6-Oxo-6,9-dihydro-1H-purin-2-yl)amino)butanoic acid is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound's structure suggests a variety of interactions with biological macromolecules, making it a subject of interest for therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-((6-Oxo-6,9-dihydro-1H-purin-2-yl)amino)butanoic acid is C8H10N4O3C_8H_{10}N_4O_3, with a molecular weight of approximately 214.19 g/mol. Its structure includes a purine base, which is known for its role in nucleic acids and various metabolic processes.

Research indicates that compounds with purine-like structures can interact with various enzymes and receptors in the body. The biological activity of 2-((6-Oxo-6,9-dihydro-1H-purin-2-yl)amino)butanoic acid may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in nucleotide metabolism, potentially affecting cell proliferation.
  • Modulation of Receptor Activity : The compound may bind to specific receptors involved in cellular signaling pathways, influencing processes such as apoptosis and inflammation.

Biological Activity Studies

Several studies have explored the biological effects of this compound:

  • Antitumor Activity : In vitro studies have demonstrated that derivatives of purine compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, similar structures have shown IC50 values in the low micromolar range against leukemia cells, indicating potential as anticancer agents .
  • Neuroprotective Effects : Research has suggested that purine derivatives may play a role in neuroprotection by modulating glutamate receptors and reducing excitotoxicity associated with neurodegenerative diseases .
  • Anti-inflammatory Properties : Compounds with structural similarities have been reported to inhibit pro-inflammatory cytokines, suggesting that 2-((6-Oxo-6,9-dihydro-1H-purin-2-yl)amino)butanoic acid may also possess anti-inflammatory activity .

Case Study 1: Anticancer Activity

A study evaluating the efficacy of various purine derivatives found that 2-((6-Oxo-6,9-dihydro-1H-purin-2-yl)amino)butanoic acid exhibited significant cytotoxicity against human leukemia cells (CCRF-CEM). The compound was tested at multiple concentrations, revealing an IC50 value of approximately 5 µg/mL, suggesting strong potential as an antitumor agent.

Case Study 2: Neuroprotective Mechanisms

In another investigation focused on neurodegenerative diseases, researchers utilized molecular docking simulations to assess the binding affinity of 2-((6-Oxo-6,9-dihydro-1H-purin-2-yl)amino)butanoic acid to NMDA receptors. Results indicated favorable binding interactions that could mitigate excitotoxicity associated with conditions like Alzheimer's disease .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorCytotoxicity against leukemia cells
NeuroprotectiveModulation of NMDA receptors
Anti-inflammatoryInhibition of cytokine production

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.